1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217824-91-3
VCID: VC11870796
InChI: InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H
SMILES: CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl
Molecular Formula: C16H25BrClNO2
Molecular Weight: 378.7 g/mol

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1217824-91-3

Cat. No.: VC11870796

Molecular Formula: C16H25BrClNO2

Molecular Weight: 378.7 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride - 1217824-91-3

Specification

CAS No. 1217824-91-3
Molecular Formula C16H25BrClNO2
Molecular Weight 378.7 g/mol
IUPAC Name 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H
Standard InChI Key WVKMDZHIZGRLOJ-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl
Canonical SMILES CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride consists of a propan-2-ol backbone substituted at the 1-position by a 4-bromophenoxy group and at the 3-position by a 3,5-dimethylpiperidin-1-yl moiety, with a hydrochloride counterion. The molecular formula is C₁₆H₂₃BrClNO₂, yielding a molecular weight of 400.72 g/mol. The 3,5-dimethylpiperidine ring introduces steric bulk and conformational rigidity, while the 4-bromophenoxy group contributes lipophilicity and potential halogen-bonding interactions .

Stereochemical Considerations

The compound contains two stereocenters: the secondary alcohol at position 2 of the propanol chain and the piperidine nitrogen. Synthesis protocols for analogous compounds, such as JDTic derivatives, often employ chiral resolution or asymmetric catalysis to isolate enantiomers with distinct pharmacological profiles . For example, (3R,4R)-stereoisomers of 3,4-dimethylpiperidine derivatives demonstrate enhanced κ-opioid receptor (KOR) antagonism compared to their (3S,4S) counterparts .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, its preparation likely follows strategies used for structurally related piperidine-phenoxypropanols. A plausible route involves:

  • Piperidine alkylation: Reacting 3,5-dimethylpiperidine with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-3,5-dimethylpiperidine.

  • Ring-opening epoxidation: Treating the epoxide with 4-bromophenol under basic conditions to yield the propan-2-ol intermediate.

  • Salt formation: Protonating the tertiary amine with hydrochloric acid to produce the hydrochloride salt .

This approach mirrors methods described for JDTic analogues, where reductive amination and palladium-catalyzed coupling are employed to install aromatic substituents .

Structural Analogues and Activity Trends

Replacement of the 4-bromophenoxy group with other substituents significantly alters receptor binding. For instance:

  • 3-Hydroxyphenyl analogues: Exhibit nanomolar affinity for KOR (e.g., JDTic: Kₑ = 0.02 nM) .

  • Halogen-substituted derivatives: Bromine and chlorine enhance lipophilicity but may reduce selectivity (Table 1) .

CompoundR₁R₂KOR Kₑ (nM)MOR Selectivity (KOR/MOR)
JDTicOHOH0.021250
4OHH0.024370
5OHF0.011480
6OHCl0.039175

Data adapted from , highlighting substituent effects on κ-opioid receptor antagonism.

Pharmacological Profile and Receptor Interactions

Opioid Receptor Modulation

The 3,5-dimethylpiperidine moiety is a hallmark of KOR antagonists, as seen in LY255582 derivatives . Molecular docking studies suggest that the dimethyl groups occupy hydrophobic pockets in the KOR binding site, while the protonated nitrogen forms a salt bridge with Asp138 . The 4-bromophenoxy group may engage in halogen bonding with Tyr312, potentially enhancing residence time compared to non-halogenated analogues .

Selectivity and Efficacy

Physicochemical and ADME Properties

Druglikeness Predictions

  • clogP: Estimated at 3.2 (moderate lipophilicity).

  • TPSA: 42 Ų (favorable for blood-brain barrier penetration).

  • logBB: 0.6 (predicted central nervous system activity) .

Metabolic Stability

Piperidine N-demethylation and phenolic glucuronidation are likely primary metabolic pathways, based on studies of similar compounds . The 4-bromo substituent may retard oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-halogenated analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator